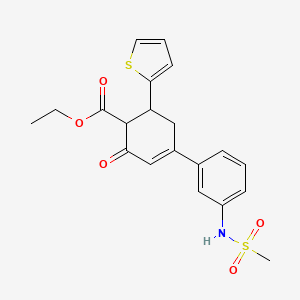

ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The organic layers were washed with water, brine, dried over sodium sulfate, and concentrated in vacuo to afford the desired solid derivatives .Aplicaciones Científicas De Investigación

Selective Hydrolysis of Methanesulfonate Esters

A study by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating the ability to selectively remove methanesulfonate esters from mixtures, which is crucial for the purification of pharmaceutical compounds. This research underscores the importance of understanding the hydrolysis behavior of methanesulfonate esters in drug synthesis and development processes (Chan, Cox, & Sinclair, 2008).

Complexation Studies with N-bases

Binkowska et al. (2008) investigated the complexes formed by derivatives of methanesulfonate with triazabicyclo[4.4.0]dec-5-ene (TBD) and its methyl variant (MTBD). Their work, which involves examining the proton transfer from C-H acids to N-bases and the resulting ionic pairs, contributes to the understanding of molecular interactions and complexation chemistry (Binkowska et al., 2008).

Antiarrhythmic Agents Development

Research by Johnson et al. (1995) into 4,5-dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines highlights the discovery of a new class of antiarrhythmic agents. These compounds exhibit potential for treating arrhythmias by interacting with myocardial potassium channels, offering insights into novel therapeutic agents (Johnson et al., 1995).

Synthesis and Characterization of Diethyltin-based Assemblies

Shankar et al. (2011) synthesized diethyltin(methoxy)methanesulfonate complexes, demonstrating their structural motifs and potential applications in material science. This work contributes to the understanding of metal-organic frameworks and their potential applications in catalysis, gas storage, and separation processes (Shankar et al., 2011).

Metabolites Synthesis of TAK-603

Mizuno et al. (2006) focused on synthesizing metabolites of TAK-603, utilizing methanesulfonyl as a protective group. Their work provides a foundation for the development of novel synthetic routes in pharmaceutical research, highlighting the versatility of methanesulfonate derivatives in drug synthesis (Mizuno et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-8-5-9-27-18)11-14(12-17(19)22)13-6-4-7-15(10-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAKWXMOSMTFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2760555.png)

![6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione](/img/structure/B2760556.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2760560.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)

![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)